Sulfabrom
Overview
Description
Sulfabromomethazine is a sulfonamide antibiotic that belongs to the class of organic compounds known as aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfabromomethazine is used primarily in veterinary medicine for the treatment of bacterial infections in animals such as poultry, swine, and cattle .
Mechanism of Action
Target of Action
Sulfabromomethazine is a sulfonamide drug . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .
Mode of Action
Sulfabromomethazine, like other sulfonamides, inhibits the enzymatic conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase . This competition prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways of bacterial growth and reproduction . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor for the synthesis of nucleotides in bacteria .
Pharmacokinetics
Based on the properties of similar sulfonamides, it can be inferred that these drugs are generally well absorbed and widely distributed in the body . The metabolism and elimination routes of Sulfabromomethazine are currently unknown .
Result of Action
The result of Sulfabromomethazine’s action is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the drug prevents the bacteria from producing necessary components for their growth, effectively stopping the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sulfabromomethazine. For instance, the presence of sulfonamides in the environment, mainly derived from agricultural activities, has caused changes in the population of microbes that could be potentially hazardous to human health . The human health hazard could have a global range, and administrative activities have been ineffective in risk reduction .
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfabromomethazine interacts with are not fully annotated yet .
Cellular Effects
The specific cellular effects of Sulfabromomethazine are not fully annotated yet . It is known that sulfonamides, the class of compounds to which Sulfabromomethazine belongs, have a broad spectrum of antimicrobial action .
Molecular Mechanism
The molecular mechanism of action of Sulfabromomethazine is not fully annotated yet . Sulfonamides, the class of compounds to which Sulfabromomethazine belongs, inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .
Temporal Effects in Laboratory Settings
The temporal effects of Sulfabromomethazine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully annotated yet .
Dosage Effects in Animal Models
In most species, standard-use sulfonamides, the class of compounds to which Sulfabromomethazine belongs, are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
The metabolic pathways that Sulfabromomethazine is involved in are not fully annotated yet .
Transport and Distribution
The transport and distribution of Sulfabromomethazine within cells and tissues are not fully annotated yet .
Subcellular Localization
The subcellular localization of Sulfabromomethazine and any effects on its activity or function are not fully annotated yet .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfabromomethazine involves the reaction of 5-bromo-4,6-dimethylpyrimidine with 4-aminobenzenesulfonamide. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonamide bond. The process may involve the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of sulfabromomethazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sulfabromomethazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert sulfabromomethazine into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of sulfabromomethazine .
Scientific Research Applications
Sulfabromomethazine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antibacterial properties and its effects on bacterial growth and metabolism.
Medicine: Investigated for its potential use in treating bacterial infections in humans, although its primary use remains in veterinary medicine.
Industry: Used in the agricultural industry to control bacterial infections in livestock, ensuring the health and productivity of animals
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide antibiotic with a similar structure and mechanism of action.
Sulfadiazine: Used to treat bacterial infections and has a similar sulfonamide structure.
Sulfamerazine: Shares a similar chemical structure and is used for similar antibacterial purposes.
Uniqueness
Sulfabromomethazine is unique due to the presence of the bromine atom in its structure, which can influence its reactivity and pharmacokinetic properties. This structural difference may result in variations in its antibacterial spectrum and efficacy compared to other sulfonamides .
Properties
IUPAC Name |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCNODTHBHSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046857 | |
Record name | Sulfabromomethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-45-0 | |
Record name | Sulfabromomethazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfabromomethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfabromomethazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11547 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfabrom | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfabromomethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULFABROMOMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfabromomethazine?
A: Sulfabromomethazine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which is essential for the production of purines and pyrimidines required for DNA and RNA synthesis. By blocking DHPS, Sulfabromomethazine disrupts bacterial growth and replication. [, , ]
Q2: Can you describe the structural characteristics of Sulfabromomethazine?
A: Sulfabromomethazine's molecular formula is C11H11BrN4O2S, and its molecular weight is 355.23 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a benzene ring sulfonamide group with a para-amino group substituted with a brominated pyrimidine ring. [, ]
Q3: How is Sulfabromomethazine typically analyzed in biological samples?
A: Several analytical methods have been employed for Sulfabromomethazine analysis. Gas-liquid chromatography (GLC) coupled with electron capture detection offers high sensitivity for detecting residues in animal tissues like liver, kidney, and muscle. [, ] Thin-layer chromatography (TLC) with fluorescence detection provides a rapid method for quantifying Sulfabromomethazine, even at trace levels, in tissues like pork. [] Both methods require derivatization steps for optimal detection. [, ]
Q4: Is there a risk of developing resistance to Sulfabromomethazine?
A: Yes, the development of resistance to Sulfabromomethazine is a concern. While the provided research does not delve into specific resistance mechanisms, it is known that bacteria can develop resistance to sulfonamides through mutations in the DHPS enzyme, reducing the drug's binding affinity. Additionally, bacteria can acquire resistance genes or employ efflux pumps to expel the drug. Cross-resistance to other sulfonamides is also possible due to their shared mechanism of action. [, ]
Q5: Are there any known toxicity concerns associated with Sulfabromomethazine use?
A: While the provided research doesn't elaborate on specific toxicity data, it's important to note that all medications, including Sulfabromomethazine, can have potential adverse effects. As a sulfonamide, Sulfabromomethazine might cause hypersensitivity reactions in some animals. It's crucial to consult with a veterinarian regarding appropriate usage and potential risks associated with Sulfabromomethazine treatment in animals. [, ]
Q6: Are there alternative treatments to Sulfabromomethazine available?
A: While the provided research doesn't directly compare Sulfabromomethazine to alternative treatments, it's important to acknowledge that various other antibiotics are available for treating bacterial infections in animals. These include other sulfonamides, as well as antibiotics with different mechanisms of action, such as penicillins, tetracyclines, and macrolides. The choice of antibiotic should be based on factors such as the specific bacteria involved, the severity of the infection, and potential resistance patterns. [, ]
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